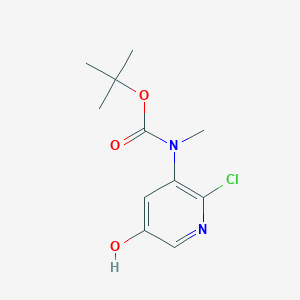
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate: is a synthetic organic compound with a complex structure that includes a tert-butyl group, a chlorinated pyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-hydroxypyridine and tert-butyl isocyanate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-chloro-5-pyridone derivatives.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its carbamate group is known to interact with serine hydrolases, making it a useful tool in enzymology.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the carbamate group suggests potential activity as an enzyme inhibitor, which could be useful in the development of drugs for diseases such as cancer or neurodegenerative disorders.
Industry
In the agricultural industry, compounds similar to this compound are investigated for their potential use as pesticides or herbicides due to their ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate involves its interaction with enzyme active sites. The carbamate group can form a covalent bond with the serine residue in the active site of serine hydrolases, leading to enzyme inhibition. This inhibition can disrupt various biological pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate: Lacks the N-methyl group, making it less sterically hindered.
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-ethylcarbamate: Contains an ethyl group instead of a methyl group, potentially altering its reactivity and interaction with enzymes.
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-isopropylcarbamate: Has a bulkier isopropyl group, which may affect its binding affinity and specificity.
Uniqueness
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the N-methyl group can influence its steric and electronic properties, potentially enhancing its effectiveness as an enzyme inhibitor compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-hydroxypyridin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14(4)8-5-7(15)6-13-9(8)12/h5-6,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHLNHLKTXGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
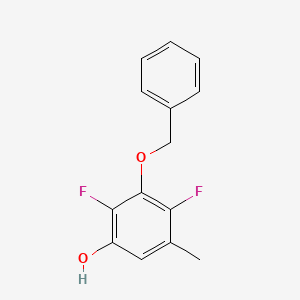
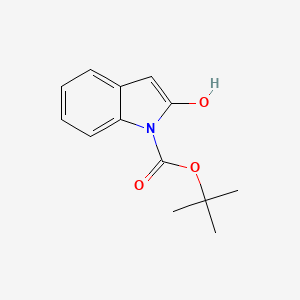
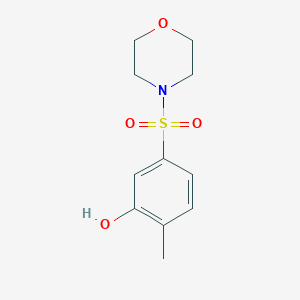
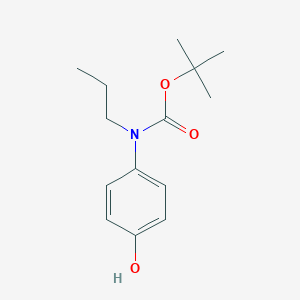
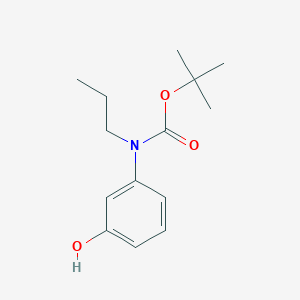
amino}methyl)phenol](/img/structure/B8034100.png)
![1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-ol](/img/structure/B8034112.png)
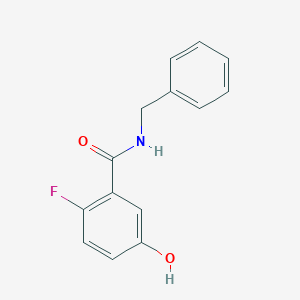
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol](/img/structure/B8034115.png)
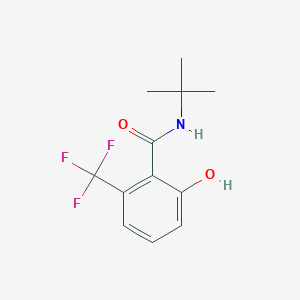
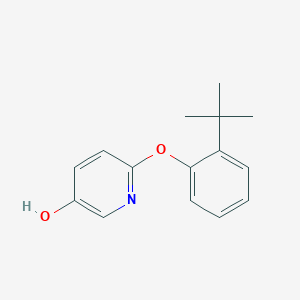
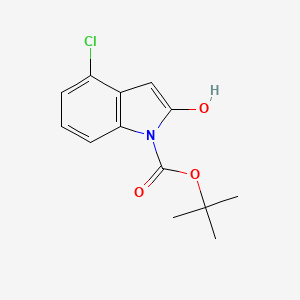
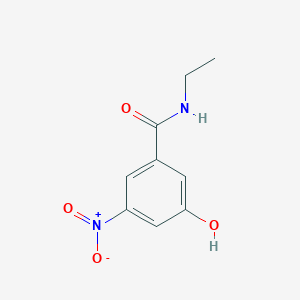
![5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride](/img/structure/B8034155.png)
